molecular formula C7H14ClNO2 B1403537 trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride CAS No. 1392803-36-9

trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride

Cat. No. B1403537
M. Wt: 179.64 g/mol
InChI Key: HMDTZGADNNOTKS-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride is complex. It includes a cyclobutane ring, which is a four-membered carbon ring, with two methyl groups (CH3) attached to one of the carbons. An amino group (NH2) is attached to a different carbon on the ring, and a carboxylic acid group (COOH) is attached to the third carbon .

Scientific Research Applications

Synthesis of Cyclobutane-Based Compounds
Trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride is involved in the synthesis of enantiopure cyclobutane amino acids and amino alcohols. These compounds are essential in preparing oligopeptides and cyclobutane-based carbocyclic nucleosides, highlighting its role in the synthesis of complex biological molecules (Balo, Fernández, López & Caamaño, 2005).

Folding of Cyclobutane Beta-Amino Acid Oligomers
Research indicates a marked preference for the folding of oligomers of trans-2-aminocyclobutane carboxylic acid into a well-defined 12-helical conformation in both solution and solid state. This property is crucial for understanding the structural aspects of these molecules and their potential applications in molecular design and therapeutics (Fernandes et al., 2010).

properties

IUPAC Name

(1S,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDTZGADNNOTKS-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1N)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@@H]1N)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride
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trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride
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trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride
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trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride
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trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride
Reactant of Route 6
trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride

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